molecular formula C12H11NO2 B1266042 1-Acetylamino-7-naphthol CAS No. 6470-18-4

1-Acetylamino-7-naphthol

Cat. No. B1266042
CAS RN: 6470-18-4
M. Wt: 201.22 g/mol
InChI Key: ALNWQAFPXMGLTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-Acetylamino-7-naphthol often involves novel catalytic processes or green chemistry principles. For instance, Benzekri et al. (2020) explored the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives using a new hybrid catalyst under solvent-free conditions, highlighting the efficiency and green approach of the synthesis process (Benzekri et al., 2020). Similarly, Zhang et al. (2017) achieved the synthesis of 4,8-dimethoxy-1-naphthol through an acetyl migration process, emphasizing the mild reaction conditions and simplicity of the workup steps (Zhang et al., 2017).

Molecular Structure Analysis

The structural analysis of compounds related to 1-Acetylamino-7-naphthol often involves advanced spectroscopic and crystallographic techniques. Olivieri et al. (1989) investigated the tautomeric reaction of 1-(phenylazo)-2-naphthols, using variable-temperature solution and solid-state NMR spectroscopy to study intramolecular proton transfer (Olivieri et al., 1989).

Scientific Research Applications

  • Multifunctional Material Systems (MFMS)

    • Field : Structural Chemistry
    • Application : 1-Naphthols are used in the development of efficient multifunctional material systems (MFMS) due to their useful properties and good stability .
    • Method : The type and position of a substituent on 1-naphthols influence their reactivity and properties. The study involved using different electron-directing groups and obtaining important preparation guidelines for thiol derivatives of 1-naphthol .
    • Results : The study found that molecules with substituents in positions 4 and 8 are the least reactive. It was also found that for stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .
  • Cosmeceutical Peptides

    • Field : Cosmetics
    • Application : Peptides, including those developed from 1-Naphthols, are used in the field of cosmetics for their anti-aging properties .
    • Method : The development of these peptides involves synthesizing new peptides, identifying more natural peptides, and learning more about their functions .
    • Results : Some peptides have been proven in their efficacy through clinical skin trials. Well-known and documented peptides like copper tripeptide are still under research to obtain more details on their effectiveness .
  • Anti-Corrosion Materials

    • Field : Material Science
    • Application : 1-Naphthols are used as anti-corrosion materials due to their high stability and the polarity given by the substituents .
    • Method : The study involved using different electron-directing groups and obtaining important preparation guidelines for thiol derivatives of 1-naphthol .
    • Results : The study found that molecules with substituents in positions 4 and 8 are the least reactive. It was also found that for stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .
  • Nonlinear Optical (NLO) Devices

    • Field : Optics
    • Application : 1-Naphthols are used as materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
    • Method : The study involved using different electron-directing groups and obtaining important preparation guidelines for thiol derivatives of 1-naphthol .
    • Results : The study found that molecules with substituents in positions 4 and 8 are the least reactive. It was also found that for stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .
  • Neutral Dye Coupling Components

    • Field : Dye Chemistry
    • Application : 1-Acetylamino-7-naphthol is used as an intermediate for coupling components of neutral dyes such as gray, brown, black, and Carboxy .
    • Method : The specific methods of application or experimental procedures for this use are not detailed in the source .
    • Results : The specific results or outcomes obtained for this use are not detailed in the source .
  • Pharmaceutical Compounds
    • Field : Medicinal Chemistry
    • Application : Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds . Phenoxy acetamide and its derivatives, which could potentially include “1-Acetylamino-7-naphthol”, are studied for their pharmacological activities .
    • Method : Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
    • Results : The research is ongoing, and the goal is to design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

Future Directions

properties

IUPAC Name

N-(7-hydroxynaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)13-12-4-2-3-9-5-6-10(15)7-11(9)12/h2-7,15H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNWQAFPXMGLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064377
Record name Acetamide, N-(7-hydroxy-1-naphthalenyl)-
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylamino-7-naphthol

CAS RN

6470-18-4
Record name N-(7-Hydroxy-1-naphthalenyl)acetamide
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Record name 1-Acetamido-7-naphthol
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Record name 1-Acetylamino-7-naphthol
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Record name Acetamide, N-(7-hydroxy-1-naphthalenyl)-
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Record name Acetamide, N-(7-hydroxy-1-naphthalenyl)-
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Record name N-(7-hydroxy-1-naphthyl)acetamide
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Record name 1-ACETAMIDO-7-NAPHTHOL
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Synthesis routes and methods I

Procedure details

100 g (0.55 mol) of 8-aminonaphth-2-ol are poured into 125 ml (135.25 g or 1.325 mol) of acetic anhydride cooled in an ice bath, and the mixture is stirred under cold conditions for 1 h. The mixture obtained is poured into 375 ml of ice-water and stirred for several hours. The violet solid is collected by filtration, washed three times with 30 ml of diethyl ether and dried under reduced pressure. 108.8 g of a product melting point: 193°-195° C. are obtained which is used as it is in the following step.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
375 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 8-amino-2-naphthol (149.1 g, 0.937 mol) in methanol (1L) was added acetic anhydride (93 mL, 0.984 mol). The reaction was refluxed for 90 minutes and cooled to room temperature. The solvent was removed and the residue was filtered through a plug of silica with ethyl acetate. The solvent was removed to yield 175.8 g (93%) of the title compound as a dark purple solid. An analytical sample was further purified by reverse phase preparative HPLC to yield a pink solid: mp 161-162° C.; 1H NMR (DMSO-d6): δ 2.15 (3H, s), 7.09 (1H, dd, J=1.95 Hz, J=8.79 Hz), 7.20-7.26 (2H, m), 7.49 (1H, d, J=7.31 Hz), 7.63 (1H, d, J=8.11 Hz), 7.77 (1H, d, J=8.81 Hz), 9.76 (1H, s), 9.79 (1H, s); MS (ESI) m/z202 (M+H)+.
Quantity
149.1 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Sokolowska-Gajda, HS Freeman… - Textile research …, 1994 - journals.sagepub.com
… toacetanilide, 3-methyl-1-phenyl-2-pyrazolin-5-one, 2naphthol or 1-acetylamino-7-naphthol. The unmetallized dye presented in Figure 2 (20) was prepared by diazotization of I-amino-2-…
Number of citations: 44 journals.sagepub.com
J Rouchaud, M De Pauw - Journal of Catalysis, 1969 - Elsevier
Propylene dissolved in benzene is oxidized by oxygen. Silver chelates are used as insoluble catalysts. Only the oxo complexes of silver, obtained by treatment of the silver chelates with …
Number of citations: 6 www.sciencedirect.com
F Walker - The Chemistry and Application of Dyes, 1990 - Springer
… CI Acid Black 60 (41) is obtained by chroming the azo dye from 2-amino-4methylsulfonamidophenol and 1-acetylamino-7-naphthol. CI Acid Red 308 (42) can be prepared by …
Number of citations: 2 link.springer.com
J Hooker, D Hinks, H Freeman - Coloration technology, 2003 - Wiley Online Library
In view of the well‐known environmental concerns associated with the synthesis and application of certain metal‐complexed acid dyes, potentially less toxic analogues of four chromium …
Number of citations: 9 onlinelibrary.wiley.com

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